molecular formula C14H13N3O B7545897 N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine

N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine

Cat. No. B7545897
M. Wt: 239.27 g/mol
InChI Key: MSAOKTSMQKBCHS-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine, also known as BFE, is a novel and potent compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine involves the modulation of serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine acts as an agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of cognition and perception.
Biochemical and Physiological Effects:
N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the modulation of gene expression. N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine has also been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine in lab experiments is its potent binding affinity towards serotonin receptors, making it a useful tool for studying the role of serotonin receptors in various physiological and pathological conditions. However, one of the limitations of using N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for the study of N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of various neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to explore the potential side effects and toxicity of N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine involves the reaction of 2-aminopyrimidine with 2-(2-bromoethyl)benzofuran under specific conditions. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The purity and identity of the synthesized N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine are confirmed using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine has been shown to exhibit potent binding affinity towards serotonin receptors, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10(17-14-15-7-4-8-16-14)13-9-11-5-2-3-6-12(11)18-13/h2-10H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAOKTSMQKBCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine

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